(S)-1-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-amine
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Overview
Description
(S)-1-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-amine is a complex organic compound characterized by the presence of trifluoromethyl groups, phenyl rings, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone to obtain ®-3,5-bis(trifluoromethyl)phenyl ethanol, which is then subjected to further reactions to introduce the ethoxy and phenylbut-3-EN-2-amine moieties .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups and phenyl rings can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(S)-1-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (S)-1-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and phenyl rings play a crucial role in its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with similar trifluoromethyl groups and phenyl rings, used extensively in organocatalysis.
3,5-Bis(trifluoromethyl)acetophenone: A precursor in the synthesis of (S)-1-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-amine.
Uniqueness
The uniqueness of (S)-1-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F6NO/c1-3-18(27,15-7-5-4-6-8-15)12-28-13(2)14-9-16(19(21,22)23)11-17(10-14)20(24,25)26/h3-11,13H,1,12,27H2,2H3/t13-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKGNWSMSBNQMR-FZKQIMNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC(C=C)(C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@](C=C)(C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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